Rupatadine Impurity 13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
732962-71-9 |
|---|---|
Molecular Formula |
C27H26ClN3O2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
InChI Key |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Rupatadine Impurity 13 (CAS 732962-71-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, the meticulous identification, characterization, and control of impurities are not merely regulatory hurdles but cornerstones of patient safety and product efficacy. The active pharmaceutical ingredient (API), Rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist, is no exception.[1] Its synthesis and degradation can give rise to a spectrum of related substances that must be understood and monitored. This guide focuses on a specific, yet significant, related substance: Rupatadine Impurity 13 .
This document moves beyond a conventional data sheet, offering a deeper, more integrated perspective for the practicing scientist. It is structured to provide not just the "what," but the "why"—elucidating the rationale behind analytical choices and the potential origins of this impurity, grounded in the principles of chemical reactivity and pharmaceutical quality control.
Section 1: Unveiling this compound - Identity and Physicochemical Landscape
This compound is a designated related substance of Rupatadine. While extensive peer-reviewed literature specifically detailing the synthesis and characterization of this impurity is limited, information from reputable chemical suppliers allows for the confident assignment of its core identity.
Core Identification
Based on its CAS number and molecular formula, this compound is identified as the hydroxymethyl derivative of Rupatadine, formed by the oxidation of the methyl group on the pyridine ring.
| Parameter | Value | Source(s) |
| Chemical Name | 8-chloro-11-(1-((5-(hydroxymethyl)pyridin-3-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[2]cyclohepta[1,2-b]pyridine | Inferred from Supplier Data |
| CAS Number | 732962-71-9 | [3] |
| Molecular Formula | C₂₇H₂₆ClN₃O₂ | [3] |
| Molecular Weight | 459.97 g/mol | [3] |
Structural Representation
The structural difference between Rupatadine and Impurity 13 is the substitution of a methyl group with a hydroxymethyl group, a transformation with significant implications for polarity and potential metabolic pathways.
Caption: Structural relationship between Rupatadine and Impurity 13.
Note: A placeholder is used for the Impurity 13 structure image as a definitive public domain image is unavailable. The structure is directly inferred from its chemical name.
Section 2: Formation Pathways - A Mechanistic Inquiry
Understanding the origin of an impurity is paramount for its control. This compound, given its structure, can plausibly arise from two primary routes: as a metabolic product or as a degradation product under oxidative stress.
Hypothetical Formation as a Degradation Product
Forced degradation studies are a cornerstone of drug development, designed to probe the intrinsic stability of a drug substance.[4] Studies on Rupatadine have consistently shown its susceptibility to oxidative conditions.[5]
Caption: Hypothetical oxidative degradation pathway to Impurity 13.
The presence of a benzylic methyl group on the pyridine ring of Rupatadine makes it a likely target for oxidation. Reagents commonly used in forced degradation studies, such as hydrogen peroxide, can generate radical species capable of abstracting a hydrogen atom from the methyl group, initiating a pathway that culminates in the corresponding alcohol (the hydroxymethyl derivative). One study noted that Rupatadine showed significant degradation under peroxide stress, with about 12% degradation observed.
Potential as a Metabolic Byproduct
In vivo, drug metabolism often involves oxidation reactions catalyzed by cytochrome P450 enzymes. The oxidation of alkyl groups on aromatic rings is a common metabolic transformation. It is therefore plausible that this compound could be a Phase I metabolite of Rupatadine. This metabolic pathway would have implications for in vivo safety and efficacy assessments, as metabolites can possess their own pharmacological or toxicological profiles.
Section 3: Analytical Strategy - Detection, and Control
A robust analytical methodology is essential for the routine monitoring and control of impurities in both the drug substance and the final drug product. The scientific literature describes several stability-indicating HPLC methods for Rupatadine and its related substances.[4]
Chromatographic Separation: A General Protocol
While a specific validated method for the quantification of Impurity 13 is not detailed in the available literature, a general approach can be derived from existing methods for Rupatadine impurity profiling. The increased polarity of the hydroxymethyl group in Impurity 13 compared to the methyl group in Rupatadine suggests it will have a shorter retention time in reversed-phase HPLC.
Illustrative RP-HPLC Protocol:
-
Column Selection: A C18 column (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm) is a common choice, providing good hydrophobic retention and peak shape for this class of compounds.[4]
-
Mobile Phase: A gradient elution is typically necessary to resolve all related substances.
-
Mobile Phase A: An aqueous buffer, such as acetate buffer (pH 6.0).[4]
-
Mobile Phase B: An organic modifier, such as methanol or acetonitrile.
-
-
Gradient Program: A typical gradient might start with a lower percentage of the organic modifier to retain polar impurities, then ramp up to elute the main peak (Rupatadine) and less polar impurities.
-
Detection: UV detection at a wavelength where both Rupatadine and its impurities exhibit significant absorbance, such as 264 nm, is appropriate.[4]
-
System Suitability: The method's suitability must be confirmed before use, typically by assessing parameters like resolution between adjacent peaks, theoretical plates, and tailing factor for the main analyte.
Caption: General workflow for the analysis of Rupatadine impurities by RP-HPLC.
Method Validation and Regulatory Context
Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
The acceptable limit for any given impurity is defined by ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. For an unknown impurity, if it is present above the identification threshold (typically 0.10% or 0.15%), its structure must be elucidated.
Section 4: Conclusion and Future Outlook
This compound, identified as the hydroxymethyl derivative of the parent API, represents a key substance to monitor in the quality control of Rupatadine. Its likely formation through oxidative degradation or metabolism underscores the importance of controlled manufacturing and storage conditions, as well as a thorough understanding of the drug's metabolic profile.
While its fundamental identity is established, a significant opportunity exists for further research. The public domain currently lacks a dedicated, peer-reviewed study on the definitive synthesis, isolation, and full spectral characterization (NMR, MS, IR) of this compound. Such a study would be invaluable, providing the scientific community with a well-characterized reference standard and a deeper understanding of its properties. Furthermore, a validated, stability-indicating analytical method specifically for this impurity would greatly benefit quality control laboratories. As regulatory expectations for impurity control continue to evolve, a comprehensive understanding of even minor related substances like Impurity 13 will remain a critical aspect of ensuring the safety and quality of Rupatadine-containing medicines.
References
- Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. (2024). International Journal of Pharmaceutical Sciences, 2(11), 15-26.
- Kumar, N., Patel, N. G., Soni, S. K., Sharma, P., Chowdhary, A., & Gudaparthi, O. (2014). Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Hetero Letters, 4(1), 73-83.
- Zamorano, M. M., Llenas, J., Labeaga, L., & Miralles, A. (2004). Effects of rupatadine, a new dual antagonist of histamine and platelet-activating factor receptors, on human cardiac Kv1.5 channels. Journal of Pharmacological Sciences, 95(3), 323-330.
- Nogueira, D. R., & Tótoli, E. G. (2012). Determination of rupatadine in pharmaceutical formulations by a validated stability-indicating MEKC method. Journal of the Brazilian Chemical Society, 23, 1141-1148.
- Kitizabolo, A. C. O., & Singh, A. K. (2018). Stability-indicative method for analysis of rupatadine and its degradation products using HPLC. Brazilian Journal of Pharmaceutical Sciences, 54(suppl 1).
- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharmacia Lettre, 8(14), 66-72.
- Mohammed Idrees H. (2024). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. International Journal of Pharmaceutical Sciences, 2(11), 15-26.
- Trivedi, H. K., & Patel, M. C. (2012). Development of a stability-indicating RP-HPLC method for the determination of rupatadine and its degradation products in solid oral dosage form. Scientia pharmaceutica, 80(4), 889–902.
- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2008). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica, 2(3), 221-226.
- Pellegatti, M. (2009). Drug interactions. Journal of the Brazilian Society of Toxicology, 22(1-2), 1-13.
- Jani, A., Jasoliya, J., & Vansjalia, D. (2014). Method development and validation of stability indicating RP-HPLC for simultaneous estimation of rupatadine fumarate and montelukast sodium in combined tablet dosage form. Journal of International Pharmacy and Pharmaceutical Sciences, 6(2), 229-33.
- US Patent US9642809B2. (2017). Controlled release pharmaceutical compositions for prolonged effect.
-
PubChem. (n.d.). Rupatadine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharmacia Lettre, 8(14), 66-72.
-
Clinivex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Rupatadine Impurity 28. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. bcq.usp.br [bcq.usp.br]
- 3. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
Technical Guide: 3-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-(methoxycarbonyl)pyridine
This technical guide provides an in-depth analysis of the specified chemical entity, a Desloratadine-Nicotinate Ester hybrid . Based on its structure, this compound is a key synthetic intermediate or metabolic analog related to the dual H1/PAF antagonist Rupatadine .
The guide is structured to assist researchers in the synthesis, purification, and pharmacological evaluation of this molecule.[1]
Executive Summary & Chemical Identity[2]
Compound Class: Dual-Acting Antihistamine/PAF Antagonist Precursor Core Scaffold: Tricyclic Benzocyclohepta-pyridine (Desloratadine) linked to a Nicotinate Ester.
This molecule represents a strategic derivative in the Rupatadine class of antihistamines. While Rupatadine features a 5-methylpyridine group, this analog incorporates a 5-methoxycarbonyl moiety. This structural modification alters the electronic properties of the pyridine ring and introduces an ester handle, making it a potential prodrug , a metabolic standard (for the carboxylic acid metabolite), or a late-stage intermediate for generating hydroxymethyl analogs.
Structural Breakdown
-
Pharmacophore A (Tricyclic): 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene.[2][3][4] Responsible for H1 receptor affinity.
-
Linker: Methylene bridge (-CH₂-).
-
Pharmacophore B (Head Group): Methyl 5-substituted nicotinate.[5][6] The ester functionality allows for further derivatization or hydrolysis to the polar carboxylic acid.
Chemical Synthesis Strategy
The synthesis follows a convergent N-alkylation pathway. The high basicity of the Desloratadine piperidine nitrogen allows for nucleophilic attack on a halomethyl-pyridine electrophile.
Retrosynthetic Analysis
The molecule is disconnected at the piperidine nitrogen–methylene bond:
-
Nucleophile: Desloratadine (Free Base).
-
Electrophile: Methyl 5-(bromomethyl)nicotinate (or chloromethyl analog).
Experimental Protocol: Convergent N-Alkylation
Objective: Synthesize the target ester with >98% purity.
Reagents:
-
Desloratadine (1.0 eq)[7]
-
Methyl 5-(bromomethyl)nicotinate (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: Anhydrous Acetonitrile (ACN) or DMF.
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – optional, to generate the reactive iodide species in situ.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Desloratadine (3.1 g, 10 mmol) in anhydrous ACN (30 mL).
-
Base Addition: Add anhydrous
(3.45 g, 25 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation. -
Electrophile Addition: Dropwise add a solution of Methyl 5-(bromomethyl)nicotinate (2.53 g, 11 mmol) in ACN (10 mL) over 20 minutes.
-
Note: If using the chloromethyl derivative, add KI (166 mg, 1 mmol) and heat to 60°C.
-
-
Reaction: Stir the mixture at 40–50°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or HPLC. The starting material (Desloratadine) should disappear.
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
mL) and brine ( mL). -
Dry over
, filter, and concentrate to yield the crude yellow oil.
-
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes:EtOAc (80:20 to 50:50) or DCM:MeOH (98:2).
-
Critical: The ester is sensitive; avoid strong acidic or basic conditions during purification to prevent hydrolysis.
-
Synthetic Workflow Diagram
Caption: Convergent synthetic pathway for the N-alkylation of Desloratadine.
Analytical Characterization
To ensure scientific integrity, the following data profile must be generated.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Nicotinate absorption) and 280 nm (Tricyclic absorption).
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Expected Molecular Ion: Calculate based on formula
.-
MW ≈ 459.97 g/mol .
-
Look for m/z ≈ 460.2.
-
-
Key Fragments:
-
m/z ~311 (Desloratadine cation fragment).
-
Loss of methoxy group (-31 Da) or methoxycarbonyl (-59 Da).
-
Pharmacological Mechanism & Application[1]
This molecule is designed to act on the inflammatory cascade. Like Rupatadine, it targets both the Histamine H1 receptor and the Platelet-Activating Factor (PAF) receptor.[1]
Dual Mechanism of Action[1]
-
H1 Antagonism: The tricyclic system binds to the transmembrane region of the H1 receptor, stabilizing the inactive conformation and preventing histamine-induced vasodilation and pruritus.
-
PAF Antagonism: The pyridine-methyl-piperidine motif (mimicking the PAF structure) blocks the PAF receptor, reducing neutrophil chemotaxis and eosinophil activation.
Significance of the Methoxycarbonyl Group
-
Metabolic Stability: Unlike the methyl group in Rupatadine (which is oxidized to carboxylic acid), the ester is already partially oxidized. It serves as a prodrug that can be rapidly hydrolyzed by plasma esterases to the free acid (an active metabolite).
-
SAR Utility: Used to probe the steric and electronic tolerance of the PAF receptor binding pocket.
Signaling Pathway Diagram
Caption: Dual antagonism of H1 and PAF receptors inhibits calcium signaling and inflammatory cascades.
Summary of Key Data
| Parameter | Specification | Notes |
| Formula | ||
| Mol. Weight | ~459.97 g/mol | Monoisotopic mass |
| Appearance | Pale yellow oil/solid | Depends on crystallinity |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
| Storage | -20°C, Desiccated | Ester is moisture sensitive |
| Primary Risk | Hydrolysis | Avoid aqueous acids/bases |
References
-
Rupatadine Synthesis & Structure
-
Desloratadine N-Alkylation Protocols
-
Source: Google Patents. "Process for the preparation of Rupatadine." (WO2006114676).[10]
- URL
-
-
Nicotinate Derivative Chemistry
- Source: Chemical Reviews.
-
URL:[Link]
- Source: USP Store.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl](5-methyl-3-pyridinyl)methanone | C26H24ClN3O | CID 10365366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 79794-75-5|Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. CN107382972A - A kind of synthetic method of Rupatadine fumarate intermediate - Google Patents [patents.google.com]
- 6. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]
Technical Whitepaper: Characterization and Control of Rupatadine Impurity 13 (MW 459.97 Da)
This guide details the characterization, formation, and control of Rupatadine Impurity 13 (MW 459.97 Da), identified as the methyl ester derivative arising primarily from starting material contamination or oxidative stress in the presence of methanol.
Executive Summary
In the development of Rupatadine Fumarate, the control of related substances is critical for meeting ICH Q3A/B thresholds. Impurity 13 , with a molecular weight of 459.97 Da , presents a unique challenge due to its structural similarity to the parent drug and its potential origin from both synthetic carryover and specific degradation pathways.
This guide definitively identifies Impurity 13 as Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate . Its presence often signals upstream quality issues with the 3-chloromethyl-5-methylpyridine starting material or inappropriate solvent selection during processing.
Chemical Identity & Structural Elucidation[1][2]
The identification of Impurity 13 relies on mass shift analysis relative to Rupatadine. The mass difference of +44 Da corresponds to the replacement of a methyl group (-CH₃) with a methyl ester group (-COOCH₃).
Physicochemical Profile
| Property | Specification |
| Common Name | This compound |
| Chemical Name | Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate |
| CAS Registry Number | 732962-71-9 |
| Molecular Formula | C₂₇H₂₆ClN₃O₂ |
| Molecular Weight | 459.97 g/mol |
| Parent Drug MW | 415.96 g/mol (Free Base) |
| Mass Shift | +44.01 Da (vs. Rupatadine) |
| Functional Group Change | Oxidation of 5-methylpyridine to nicotinate methyl ester |
Structural Logic
-
Rupatadine Core: Contains a tricyclic system (Desloratadine-like) linked to a 5-methylpyridine ring.
-
Impurity 13 Modification: The 5-methyl substituent on the pyridine ring is oxidized to a carboxylic acid and subsequently esterified to a methyl ester.
-
Formula Validation:
Formation Pathways & Root Cause Analysis
Understanding the origin of Impurity 13 is the first step in mitigation. It arises through two distinct pathways: Synthetic Carryover (Process-Related) and Solvolytic Degradation .
Pathway A: Synthetic Carryover (Primary Cause)
Rupatadine is synthesized by coupling Desloratadine with 3-chloromethyl-5-methylpyridine.
-
The Contaminant: If the starting material (3-chloromethyl-5-methylpyridine) contains the impurity Methyl 5-(chloromethyl)nicotinate, this ester analog will react with Desloratadine at the same rate as the main reactant.
-
Result: Formation of Impurity 13 directly in the reaction vessel. This is a "parallel synthesis" impurity.
Pathway B: Oxidative Degradation & Esterification
Under oxidative stress (peroxide/metal ions) in the presence of methanol:
-
The 5-methyl group oxidizes to a carboxylic acid (Rupatadine Acid metabolite).
-
In the presence of acidic methanol (often used in HPLC mobile phases or salt formation), the acid undergoes Fischer esterification to form the Methyl Ester (Impurity 13).
Mechanism Visualization
Figure 1: Dual formation pathways of this compound showing synthetic carryover (red) and degradation (yellow).
Analytical Strategy: Detection & Quantification
Impurity 13 is lipophilic and elutes after Rupatadine in Reverse Phase (RP) chromatography due to the ester group reducing polarity compared to the free acid or the pyridine-methyl parent.
Recommended HPLC Method
To ensure resolution between Impurity 13, the N-oxide, and the parent drug, a gradient method with pH control is essential.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
-
Wavelength: 242 nm (UV max for the tricyclic system).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid or 20mM Ammonium Acetate (pH 4.5).
-
Solvent B: Acetonitrile : Methanol (80:20).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Purpose |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold (Polar impurities) |
| 25.0 | 20 | 80 | Elution of Rupatadine & Impurity 13 |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 80 | 20 | Re-equilibration |
Analytical Method Development Workflow
Figure 2: Step-by-step logic for developing a stability-indicating HPLC method for Impurity 13.
Control & Mitigation Strategies
To maintain Impurity 13 below the ICH Q3A identification threshold (typically 0.10%), the following control strategy is mandatory.
Raw Material Specification (Critical Control Point)
The most effective control is limiting the precursor in the starting material.
-
Specification: Limit Methyl 5-(chloromethyl)nicotinate in 3-chloromethyl-5-methylpyridine to NMT 0.10% .
-
Test Method: GC-MS is preferred for the starting material analysis due to volatility differences.
Process Parameters
-
Solvent Selection: Avoid using methanol during the final crystallization step if the batch has a history of oxidation, as this drives the esterification of any acid metabolite formed. Use Ethanol or Isopropanol instead.
-
pH Control: Ensure the reaction pH during coupling does not favor ester hydrolysis if the impurity is already present, or conversely, drive hydrolysis to the acid form (which is much more polar and easily purged) if the ester is difficult to remove.
Purification
-
Recrystallization: Impurity 13 is structurally very similar to Rupatadine. Standard recrystallization in Ethanol/Water may not be sufficient.
-
Acid/Base Wash: The impurity contains a pyridine ring (basic). However, the ester group makes it less basic than the parent. A careful pH-controlled wash (pH 5.5 - 6.0) can selectively protonate Rupatadine (keeping it in water) while extracting the less basic Impurity 13 into an organic layer (DCM or Ethyl Acetate), though yield loss must be monitored.
References
-
European Pharmacopoeia (Ph.[6] Eur.) . Rupatadine Fumarate Monograph. Strasbourg: EDQM. (General reference for impurity limits).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 133017, Rupatadine. [Link]
-
Clinivex . This compound (CAS 732962-71-9). [Link]
-
Axios Research . Rupatadine Impurity Standards. [Link]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Products [chemicea.com]
- 3. 卢帕他定- CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 4. This compound | 732962-71-9 [m.chemicalbook.com]
- 5. Quality Control Chemicals (QCC) [qcchemical.com]
- 6. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Gradient Elution Protocol for Rupatadine Fumarate and Related Impurities
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Rupatadine Fumarate. It details a robust, stability-indicating gradient HPLC protocol, synthesized from pharmacopeial principles and advanced chromatographic theory.
Introduction & Scientific Rationale
Rupatadine Fumarate is a second-generation antihistamine and platelet-activating factor (PAF) antagonist.[1] Chemically, it is a basic compound containing pyridine and piperidine moieties. The primary challenge in analyzing Rupatadine is two-fold:
-
Basicity: The nitrogen atoms can interact with residual silanols on silica columns, leading to severe peak tailing.
-
Impurity Profile: It shares structural similarity with its primary metabolite and degradation product, Desloratadine . Separating Rupatadine from Desloratadine and the counter-ion (Fumaric acid) requires a method with high selectivity.
This protocol utilizes a Gradient Elution strategy rather than isocratic flow. While isocratic methods exist, they often fail to elute late-eluting hydrophobic impurities (dimers) or result in excessive broadening of the main peak. A gradient approach ensures sharp peak shapes for the active pharmaceutical ingredient (API) while compressing the run time for late eluters.
Key Impurities Targeted
| Impurity Name | Nature | Criticality |
| Desloratadine | Metabolite/Degradant | High (Main degradation product) |
| Fumaric Acid | Counter-ion | High (Must separate from void) |
| Impurity A (EP) | Process Related | Medium |
| N-Oxide derivatives | Oxidative Degradant | Medium |
Method Development Workflow
The following diagram illustrates the logic flow used to optimize this specific protocol, moving from column selection to gradient engineering.
Figure 1: Strategic workflow for optimizing the separation of basic antihistamines.
Detailed Experimental Protocol
Instrumentation & Reagents[4][6][7]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Photodiode Array Detector (PDA).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Triethylamine (TEA) – Critical for reducing tailing.
-
Orthophosphoric Acid (85%).
-
Milli-Q Water.
-
Chromatographic Conditions
This method uses a "hybrid" buffering system. The low pH (3.0) ensures the basic nitrogen is fully protonated, preventing secondary interactions, while the TEA acts as a silanol blocker.
| Parameter | Specification | Note |
| Column | Inertsil ODS-3V or Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | "BDS" (Base Deactivated Silica) is essential. |
| Column Temp | 35°C | Slightly elevated T improves mass transfer. |
| Flow Rate | 1.0 mL/min | Standard flow.[2][3][4] |
| Injection Vol | 20 µL | |
| Detection | UV at 245 nm | Max absorption for Rupatadine/Desloratadine. |
| Run Time | 45 Minutes |
Mobile Phase Preparation
Buffer Solution (Mobile Phase A):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water.
-
Add 2.0 mL of Triethylamine (TEA).
-
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter and degas.
Organic Modifier (Mobile Phase B):
-
100% Acetonitrile (degassed).
Gradient Program
The gradient is designed to hold early to separate the Fumaric acid peak from the solvent front, then ramp slowly to separate Desloratadine from Rupatadine.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Initial Hold (Fumaric Acid elution) |
| 5.0 | 85 | 15 | End of Isocratic Hold |
| 25.0 | 40 | 60 | Linear Ramp (Elution of Impurities) |
| 35.0 | 20 | 80 | Wash (Elution of Rupatadine & Dimers) |
| 38.0 | 20 | 80 | Hold High Organic |
| 38.1 | 85 | 15 | Return to Initial |
| 45.0 | 85 | 15 | Re-equilibration |
Sample Preparation
Diluent: Mixed Phosphate Buffer pH 3.0 : Acetonitrile (50:50 v/v).
Standard Preparation (System Suitability):
-
Weigh 25 mg of Rupatadine Fumarate Working Standard into a 50 mL volumetric flask.
-
Add 25 mL diluent, sonicate to dissolve, and make up to volume.
-
Dilute 5 mL of this solution to 50 mL (Concentration: 50 µg/mL).
Impurity Stock Solution (Marker):
-
Prepare a solution containing 50 µg/mL of Desloratadine standard in diluent.
-
Spike the Standard Preparation with Desloratadine to achieve a final concentration of ~0.5 µg/mL (1% level) to verify resolution.
Test Sample Preparation:
-
Weigh tablet powder equivalent to 10 mg Rupatadine.
-
Transfer to 100 mL flask, add 70 mL diluent.
-
Sonicate for 20 minutes with intermittent shaking.
-
Cool, make up to volume, and filter through 0.45 µm PVDF filter.
System Suitability & Validation Criteria
To ensure the trustworthiness of the results, the system must pass the following criteria before sample analysis:
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | > 2.0 between Desloratadine & Rupatadine | Critical separation of metabolite. |
| Tailing Factor ( | < 1.5 for Rupatadine | Ensures minimal silanol interaction. |
| Theoretical Plates ( | > 5000 | Column efficiency check. |
| % RSD (Area) | < 2.0% (n=5 replicates) | Precision check. |
Expected Retention Times (Approximate)
-
Fumaric Acid: ~ 2.5 - 3.0 min (Void volume region)
-
Desloratadine: ~ 12.0 - 14.0 min
-
Rupatadine: ~ 18.0 - 20.0 min
Troubleshooting Guide (Expert Insights)
-
Problem: Split Peak for Fumaric Acid.
-
Cause: Sample solvent strength is too high compared to initial mobile phase.
-
Fix: Ensure the Diluent matches the initial gradient conditions (or use 85:15 Buffer:ACN as diluent).
-
-
Problem: Rupatadine Peak Tailing.
-
Cause: Secondary silanol interactions or column aging.
-
Fix: Increase TEA concentration slightly (up to 0.3%) or replace the column with a fresh "Base Deactivated" (BDS) column.
-
-
Problem: Baseline Drift at 25-35 mins.
-
Cause: Gradient absorbance mismatch.
-
Fix: Ensure high-quality HPLC grade Acetonitrile is used. The baseline drift is common at 245 nm; perform a blank subtraction if necessary.
-
References
-
Trivedi, H. K., & Patel, M. C. (2012).[5][3] Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902.[3]
-
Choudekar, R. L., Mahajan, M. P., & Sawant, S. D. (2012). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica, 4(3), 1047-1053.
-
PubChem. (n.d.). Rupatadine Compound Summary. National Center for Biotechnology Information.
-
European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Guidance on system suitability parameters).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. scispace.com [scispace.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Application Note: A Scientifically Grounded Approach to Sample Preparation for Rupatadine Impurity Profiling
Introduction: The Critical Role of Impurity Profiling for Rupatadine
Rupatadine is a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist, widely prescribed for the management of allergic rhinitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product.[3][4] This process is not merely a quality control checkpoint but a fundamental component of drug development and manufacturing, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]
This application note provides a detailed, experience-driven guide to the sample preparation for the impurity profiling of Rupatadine. The focus is on creating a self-validating system of protocols that are both robust and scientifically sound, ensuring the accurate and reproducible analysis of Rupatadine and its related substances.
Understanding Rupatadine and Its Potential Impurities
Rupatadine is typically formulated as its fumarate salt in solid oral dosage forms.[7] Its chemical structure, a substituted aza-tricyclic compound, presents several sites susceptible to chemical transformation, leading to the formation of impurities. These can arise during synthesis, formulation, or upon storage.
Key considerations for Rupatadine stability:
-
Oxidative Degradation: Published forced degradation studies consistently highlight that Rupatadine is highly susceptible to oxidative stress.[8][9][10] This is a critical pathway to investigate, as it can lead to the formation of N-oxides or other oxidation products.
-
Other Stress Conditions: Rupatadine shows slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[8][9][10] While less pronounced than oxidative degradation, these pathways must be thoroughly evaluated to establish the stability-indicating nature of an analytical method.
-
Known Impurities: Desloratadine is a known metabolite and a potential impurity or degradation product of Rupatadine.[2][11] Analytical methods should be capable of separating Desloratadine from the parent Rupatadine peak.
The Cornerstone of Accurate Analysis: Sample Preparation Strategy
The goal of sample preparation is to quantitatively extract Rupatadine and its impurities from the sample matrix (drug substance or drug product) into a suitable solvent system for analysis, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][12] The choice of solvent and extraction technique is critical and must be guided by the physicochemical properties of Rupatadine.
Solvent Selection: A Matter of Solubility and Stability
Rupatadine fumarate is sparingly soluble in water but has better solubility in organic solvents like methanol and ethanol, especially with gentle warming.[13] A combination of an aqueous buffer and an organic solvent is often the most effective diluent for RP-HPLC analysis.
-
Rationale for a Buffered Organic Mixture: A typical diluent for Rupatadine analysis is a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like methanol or acetonitrile.[2][10] This combination ensures:
-
Complete Solubilization: The organic component effectively dissolves Rupatadine, while the aqueous buffer helps to solubilize the fumarate salt and any polar impurities.
-
pH Control: The buffer maintains a consistent pH, which is crucial for the consistent ionization state of Rupatadine and its impurities, leading to reproducible retention times in RP-HPLC.
-
Compatibility with the Mobile Phase: The diluent should be miscible with and of a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.
-
Extraction from Solid Dosage Forms
For tablets, the primary challenge is to efficiently extract the drug from the excipients.
-
Mechanical Disintegration: The first step is to grind the tablets into a fine, homogenous powder. This increases the surface area for solvent extraction.
-
Sonication: Ultrasonication is a vital step to ensure the complete dissolution of Rupatadine from the powdered tablet matrix. It uses high-frequency sound waves to agitate the sample, enhancing solvent penetration and dissolution.
-
Filtration: After extraction, the sample must be filtered to remove insoluble excipients, which could otherwise clog the HPLC column and interfere with the analysis. The choice of filter is important; a chemically inert filter, such as a 0.45 µm PVDF or PTFE syringe filter, is recommended to prevent leaching of contaminants or adsorption of the analyte.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They incorporate the principles discussed above and are grounded in methodologies reported in the scientific literature.
Protocol 1: Sample Preparation from Rupatadine Tablets
This protocol details the preparation of a sample solution from a commercially available Rupatadine 10 mg tablet for impurity profiling.
Objective: To prepare a sample solution with a target concentration of 1000 µg/mL of Rupatadine for the determination of related substances.[9]
Materials:
-
Rupatadine 10 mg tablets
-
HPLC grade methanol
-
HPLC grade water
-
Potassium phosphate monobasic
-
Ortho-phosphoric acid
-
Volumetric flasks (50 mL)
-
Pipettes
-
Mortar and pestle
-
Analytical balance
-
Ultrasonic bath
-
0.45 µm PVDF syringe filters
Procedure:
-
Diluent Preparation: Prepare a diluent consisting of a 50:50 (v/v) mixture of methanol and water.
-
Sample Weighing: Accurately weigh and transfer the powder of twenty Rupatadine tablets into a mortar. Grind to a fine, uniform powder.
-
Extraction: Accurately weigh a portion of the tablet powder equivalent to 50 mg of Rupatadine and transfer it to a 50 mL volumetric flask.
-
Initial Dissolution: Add approximately 30 mL of the diluent to the volumetric flask.
-
Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of the Rupatadine.
-
Final Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
-
Analysis: The resulting solution, with a nominal concentration of 1000 µg/mL of Rupatadine, is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation for Forced Degradation Studies
This protocol outlines the preparation of stressed samples to demonstrate the stability-indicating capability of the analytical method.
Objective: To intentionally degrade Rupatadine under various stress conditions to generate potential degradation products for analytical method validation.
Materials:
-
Rupatadine drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Diluent from Protocol 1
-
pH meter
-
Water bath/oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Rupatadine at a concentration of 1000 µg/mL in the chosen diluent.[9]
-
Acid Hydrolysis: To 5 mL of the stock solution, add 1 mL of 1.0 N HCl. Heat in a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with an appropriate volume of 1.0 N NaOH and dilute to a final volume of 10 mL with diluent.
-
Base Hydrolysis: To 5 mL of the stock solution, add 1 mL of 1.0 N NaOH. Heat in a water bath at 80°C for 60 minutes. After cooling, neutralize the solution with an appropriate volume of 1.0 N HCl and dilute to a final volume of 10 mL with diluent.
-
Oxidative Degradation: To 5 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 60 minutes or heat at 80°C for 60 minutes, as Rupatadine shows significant degradation under peroxide stress. Dilute to a final volume of 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours. Then, prepare a 1000 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for a specified duration. Then, prepare a 1000 µg/mL solution in the diluent.
-
Filtration and Analysis: Filter all stressed samples through a 0.45 µm PVDF syringe filter before injection into the HPLC system.
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and reporting.
Table 1: Summary of Forced Degradation Conditions for Rupatadine
| Stress Condition | Reagent/Condition | Duration & Temperature | Observations from Literature |
| Acid Hydrolysis | 1.0 N HCl | 60 min at 80°C | Slight degradation observed |
| Base Hydrolysis | 1.0 N NaOH | 60 min at 80°C | Slight degradation observed |
| Oxidation | 30% H₂O₂ | 60 min at 80°C | Significant degradation (~12%) |
| Thermal | Dry Heat | 24 hrs at 105°C | Slight degradation |
| Photolytic | UV Exposure | Varies | Slight degradation[9] |
Diagrams: Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the sample preparation and analysis process.
Caption: Workflow for preparing Rupatadine tablet samples.
Sources
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
Developing stability-indicating methods for Rupatadine fumarate
Application Note: Strategic Development of Stability-Indicating HPLC Methods for Rupatadine Fumarate
Executive Summary
Rupatadine Fumarate (RUP) is a dual-action antagonist acting on both Histamine H1 and Platelet-Activating Factor (PAF) receptors.[1][2][3] While chemically robust, its piperidine-pyridine structure presents specific stability challenges—most notably a high susceptibility to N-oxidation and pH-dependent solubility issues.
This guide provides a blueprint for developing a Stability-Indicating Method (SIM) compliant with ICH Q1A (R2) . Unlike generic protocols, this document focuses on the causality of degradation and the logic of chromatographic separation, ensuring that the final method is not just functional, but robust and transferrable.
Physicochemical Intelligence: Know Your Molecule
Before touching a column, the analyst must understand the molecule's behavior in solution. RUP is a polybasic molecule with a fumaric acid counter-ion.
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Structure | Contains pyridine and piperidine rings. | Basic nitrogen atoms will interact with free silanols on silica columns, causing peak tailing . |
| pKa Values | pKa₁ ≈ 3.45 (Pyridine side chain)pKa₂ ≈ 4.72 (Tricycle)pKa₃ ≈ 6.75 (Aliphatic amine) | Critical: Mobile phase pH should ideally be controlled (pH 3.0–4.5) to keep amines fully protonated for consistent retention. |
| Solubility | Insoluble in water; Soluble in Methanol, Ethanol. | Diluents must contain organic solvent (min. 50% MeOH) to prevent precipitation inside the injector or column head. |
| Counter-ion | Fumaric Acid | Highly polar. Will elute near the void volume (t₀) . The method must distinguish this "salt peak" from early-eluting degradants. |
Strategic Workflow: The Development Lifecycle
The following diagram outlines the logical flow for developing this SIM, moving from stress testing to method validation.
Figure 1: The lifecycle of SIM development, prioritizing stress testing to define the "separation challenge" before optimization.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To generate degradation products (impurities) intentionally to verify the method's specificity. Regulatory Basis: ICH Q1A (R2) requires stress testing to identify likely degradation pathways.
Critical Insight: Rupatadine is relatively stable against acid/base hydrolysis but highly sensitive to oxidation . The formation of Rupatadine N-oxide is the primary separation challenge.
Experimental Procedure
Prepare a Stock Solution of RUP (1.0 mg/mL) in Methanol.
| Stress Type | Reagent / Condition | Duration | Neutralization/Quenching | Expected Outcome |
| Acid Hydrolysis | 1.0 mL Stock + 1.0 mL 1N HCl at 80°C | 2–4 Hours | Neutralize with 1N NaOH | Minor degradation. Potential cleavage of side chains. |
| Base Hydrolysis | 1.0 mL Stock + 1.0 mL 1N NaOH at 80°C | 2–4 Hours | Neutralize with 1N HCl | Minor degradation. RUP is robust in alkaline conditions. |
| Oxidation (CRITICAL) | 1.0 mL Stock + 1.0 mL 3% - 30% H₂O₂ at RT | 2–24 Hours | Dilute with Mobile Phase | Major Degradation. Formation of N-Oxide impurities. |
| Thermal | Solid API in oven at 105°C | 24–48 Hours | Dissolve in diluent | Minimal degradation (check for dimerization). |
| Photolytic | Solid/Solution exposed to UV (1.2M lux/hr) | 24 Hours | Keep in dark control | Check for light-sensitive isomers. |
Mass Balance Check: Always calculate Mass Balance: (% Assay + % Impurities). If the sum is < 95%, you have non-eluting degradants or detection issues.
Protocol 2: Chromatographic Method Development
Objective: To separate Rupatadine, Fumaric Acid, and the N-oxide impurity.
The "Golden" Starting Conditions
Based on physicochemical properties and literature precedence, the following conditions offer the highest probability of success.
-
Column: C18 (L1 packing), End-capped.
-
Recommendation: Hypersil BDS C18 or equivalent (250 × 4.6 mm, 5 µm).
-
Why? "BDS" (Base Deactivated Silica) reduces silanol activity, preventing the tailing of Rupatadine's basic amine.
-
-
Mobile Phase:
-
Buffer: 20 mM Ammonium Acetate or Potassium Dihydrogen Phosphate.
-
pH Adjustment: Adjust to pH 4.0 ± 0.2 with Glacial Acetic Acid.
-
Why pH 4.0? It is sufficiently away from the pKa of 6.75 to ensure the amine is protonated (good solubility/shape) but not so acidic that it hydrolyzes the column rapidly.
-
-
Solvent System (Isocratic or Gradient):
-
Mixture: Methanol : Buffer (80 : 20 v/v).
-
Note: High organic content is needed to elute the hydrophobic Rupatadine.
-
-
Detection: UV at 245 nm .
-
Why? This is the absorption maximum (λmax) offering the best signal-to-noise ratio for impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C - 40°C (Controls viscosity and improves reproducibility).
System Suitability Logic
The following decision tree helps troubleshoot the separation during development.
Figure 2: Troubleshooting logic for optimizing the separation of Rupatadine and its critical impurities.
Method Validation Parameters (ICH Q2)
Once the method is optimized, it must be validated.
| Parameter | Acceptance Criteria | Protocol Tip |
| Specificity | No interference at retention time of RUP. Peak Purity > 99%. | Use a PDA detector to compare UV spectra of the main peak in stressed vs. standard samples. |
| Linearity | R² > 0.999 | Range: 50% to 150% of target concentration. |
| Precision | RSD < 2.0% (System Precision) | Inject 6 replicates of the standard. |
| Accuracy | Recovery 98.0% – 102.0% | Spike placebo with API at 50%, 100%, 150% levels. |
| Robustness | System suitability passes despite small changes. | Deliberately vary: pH (±0.2), Flow (±0.1 mL), Organic % (±2%). |
References
-
ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[4][5][7] [Link]
-
Redasani, V. K., et al. (2014).[3] Stability indicating RP-HPLC method for simultaneous estimation of rupatadine fumarate and montelukast sodium. Journal of Analytical Chemistry.[3] [Link]
-
Khatun, R., et al. (2016).[3] Development and Validation of RP-HPLC Method for the Estimation of Rupatadine in Bulk and Tablet Dosage Form. Journal of PharmaSciTech.[3]
Sources
- 1. Rupatadine fumarate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rupatadine Fumarate | PAFR | Histamine Receptor | TargetMol [targetmol.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identification of unknown peak at RRT 1.X in Rupatadine chromatogram
Topic: Identification of Unknown Peak at RRT 1.X in Rupatadine Chromatograms
Introduction: The "Late Eluter" Anomaly
Welcome to the Advanced Chromatography Support Hub. You are likely here because your Reverse Phase HPLC (RP-HPLC) analysis of Rupatadine Fumarate has revealed an unexpected peak eluting after the main API peak (Relative Retention Time > 1.0). In standard C18 chemistry, late-eluting peaks indicate species with higher hydrophobicity than the parent molecule. While polar degradants like Desloratadine (RRT ~0.4) are common, RRT 1.X peaks often signal dimerization, process intermediates, or specific hydrophobic interactions.
This guide provides a systematic, self-validating workflow to identify these unknown species, grounded in the specific chemistry of the tricyclic antihistamine class.
Module 1: Initial Triage (System Suitability & Artifact Exclusion)
Objective: Determine if the peak is a physical reality or a chromatographic artifact before initiating expensive MS characterization.
Troubleshooting Guide: Is the Peak Real?
| Symptom | Probable Cause | Validation Step |
| Peak Area is Constant | Gradient Ghost Peak | The "Zero Volume" Test: Run the full gradient method without an injection (0 µL). If the peak appears at the exact same retention time, it is a mobile phase contaminant or column shed, not a sample impurity. |
| Peak appears in Blank | Carryover | The "Double Blank" Protocol: Inject a strong solvent blank (e.g., 100% MeOH) followed by a mobile phase blank. If the peak diminishes in the second blank, it is carryover from a previous high-concentration injection. |
| Peak Shape is Broad/Split | Late Eluting Dimer / Oligomer | The "Wavelength Ratio" Check: Compare the absorbance ratio (e.g., 210nm / 264nm) of the unknown peak to the main Rupatadine peak. A significant deviation suggests a structural difference (e.g., loss of conjugation) rather than just a derivative. |
Visual Workflow: Artifact Elimination
Figure 1: Decision tree for distinguishing chromatographic artifacts from genuine impurities.
Module 2: Chemical Logic & Predictive Profiling
Objective: Narrow down the candidate list based on Rupatadine's specific degradation chemistry.
The Chemistry of RRT > 1.0
Rupatadine consists of a tricyclic system linked to a pyridine ring.[1] In Reverse Phase (C18) chromatography, elution order is driven by hydrophobicity.
High Probability Candidates for RRT 1.X:
-
The Dimer (Bis-Rupatadine) - RRT ~1.5 - 1.8
-
Mechanism:[2] Radical coupling often induced by light or high-stress oxidation.
-
Why RRT > 1? Doubling the molecular weight significantly increases lipophilicity (LogP increases), causing strong retention on C18 columns.
-
Mass Indication: ~724 Da (M+H).
-
-
Process Intermediate: 3-Chloromethyl-5-methylpyridine (Impurity A) - RRT ~1.1 - 1.2
-
Mechanism:[2] Unreacted starting material from the alkylation step.
-
Why RRT > 1? While smaller, the lack of the polar tricyclic/piperidine salt-forming nitrogen can sometimes lead to retention shifts depending on ion-pairing reagents in the mobile phase.
-
-
The "Amide" Derivative (Impurity E) - RRT Variable
-
Mechanism:[2] Oxidation of the piperidine ring.
-
Mass Indication: 430 Da.
-
Data Table: Known Impurity Profiles
| Impurity Name | Common Identity | Approx RRT (C18)* | Mass (m/z) | Origin |
| Impurity B | Desloratadine | ~0.4 - 0.6 | 311 | Hydrolysis (Acid/Metabolite) |
| Rupatadine | API | 1.00 | 416 | Parent |
| Impurity A | Chloromethyl-pyridine | ~1.1 - 1.3 | 141/143 | Process (Alkylation agent) |
| Impurity H | Rupatadine Dimer | > 1.5 | 724 | Radical/Light Stress |
| N-Oxide | Rupatadine N-Oxide | Variable** | 433 | Oxidative Stress (Peroxide) |
*Note: RRTs are method-dependent. N-oxides usually elute earlier (more polar) but can elute later in ion-pairing methods.
Module 3: Advanced Diagnostic Protocols (LC-MS & Stress)
Objective: Definitively identify the peak using Mass Spectrometry and Forced Degradation.
Protocol A: LC-MS/MS Identification Setup
Use this protocol if you have access to Q-TOF or Orbitrap systems.
-
Mobile Phase Swap: Replace non-volatile buffers (Phosphate/Potassium) with Ammonium Acetate (10mM, pH 4.0) or Formic Acid (0.1%) .
-
Why? Phosphate suppresses ionization and can crystallize in the MS source.
-
-
Gradient: Maintain the exact gradient slope used in your QC method to preserve RRT correlation.
-
Targeted Scan (SIM):
-
Target 1 (Dimer): Scan m/z 720–750. Look for m/z 724 .
-
Target 2 (N-Oxide): Scan m/z 430–440. Look for m/z 433 (+16 Da shift from parent).
-
Target 3 (Des-chloro): Scan m/z 380–390. Look for m/z 382 (Loss of Cl, common in photodegradation).
-
Protocol B: Forced Degradation (The "Stress Test")
Use this to confirm the origin (Degradant vs. Process Impurity).
Step-by-Step Experiment:
-
Peroxide Stress: Add 3% H₂O₂ to Rupatadine solution. Heat at 60°C for 2 hours.
-
Result: If RRT 1.X grows significantly, it is likely an Oxidation product (check for N-oxide or Amide).
-
-
Photolytic Stress: Expose sample to 1.2 million lux hours (UV/Vis).
-
Result: If RRT 1.X grows, it is likely a Dimer or Des-chloro derivative.
-
-
Control: If the peak remains unchanged in all stress conditions but is present in the "As Is" sample, it is a Process Impurity (e.g., Impurity A or C).
Visual Workflow: Degradation Pathways
Figure 2: Primary degradation pathways of Rupatadine leading to specific impurity masses.
Module 4: Frequently Asked Questions (FAQ)
Q1: My RRT 1.X peak has a mass of 433. Is it the N-Oxide? A: Yes, m/z 433 (M+16) is the classic signature of an N-oxide. However, be careful: N-oxides are usually more polar and elute earlier (RRT < 1.0) in standard C18 methods. If yours is eluting late, check your mobile phase pH. At high pH, the N-oxide might be neutral and elute later. Alternatively, it could be a ring-hydroxylated species (also +16 Da) which can be more lipophilic depending on the position.
Q2: The peak at RRT 1.1 disappears when I change from Methanol to Acetonitrile. A: This suggests the impurity has a specific solubility issue or pi-pi interaction with the stationary phase that is disrupted by Acetonitrile. This behavior is typical of Process Impurities containing aromatic rings (like the pyridine intermediate) rather than simple degradants.
Q3: Can I use the USP/EP method to identify this? A: The pharmacopeial methods focus heavily on Desloratadine (Impurity B). For late-eluting unknown peaks, you often need to extend the run time (gradient hold) of the standard method, as the USP method may wash them out in the re-equilibration phase.
References
-
Hetero Letters. (2016).[3] Synthesis and characterization of related substances of Rupatadine Fumarate. (Identifies Impurity A, B, C, D, and the Dimer).
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Stability indicating RP-HPLC method for simultaneous estimation of rupatadine fumarate and montelukast sodium. (Details stress testing results: Peroxide sensitivity).
-
International Journal of Pharmaceutical Sciences. (2024). Rupatadine: A Review On Analytical Method Development. (Overview of HPLC and LC-MS techniques).
-
Sci Pharm. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. (Confirming oxidative degradation pathways).
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Rupatadine Impurity 13
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Rupatadine Impurity 13, a critical aspect of quality control in the manufacturing of the antihistamine Rupatadine. This document is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven exploration of experimental choices and a framework for establishing self-validating analytical systems.
Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure patient safety and product efficacy. This guide focuses specifically on "this compound," a designated related substance with the molecular formula C27H26ClN3O2 and CAS number 732962-71-9.[3] While the exact structure is not publicly detailed, the molecular formula suggests a derivative of Rupatadine (C26H26ClN3)[1][4], possibly formed through a process involving the addition of a carboxyl group, a common metabolic or degradation pathway.
The Imperative of Method Validation: A Foundation of Trust
The validation of an analytical procedure is the cornerstone of reliable pharmaceutical quality control.[2][5] It provides documented evidence that the method is fit for its intended purpose. For impurity testing, this means the method must be sensitive, specific, and accurate enough to detect and quantify impurities at levels stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7][8][9]
This guide will compare and contrast a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with alternative techniques, providing the scientific justification for selecting the most appropriate approach for the routine quality control of this compound.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for impurity profiling is a critical decision. Below is a comparison of a recommended stability-indicating RP-HPLC method with other potential analytical approaches.
| Methodology | Principle | Advantages for this compound Analysis | Limitations | Typical Application |
| Stability-Indicating RP-HPLC with UV/PDA Detection | Separation based on polarity differences between the analyte and impurities on a reversed-phase column. | High specificity and selectivity to resolve Impurity 13 from Rupatadine and other related substances.[2][10] Capable of quantifying low levels of impurities. Can be validated according to ICH guidelines for all relevant parameters.[5][11] Forced degradation studies prove its stability-indicating nature.[10][12][13] | Requires specialized equipment and trained personnel. Method development can be time-consuming. | Recommended for routine quality control, stability studies, and release testing. |
| Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations, coupled with a mass spectrometer for detection. | Extremely high sensitivity and selectivity. Provides structural information about unknown impurities.[5] Faster analysis times compared to traditional HPLC. | High cost of instrumentation and maintenance. Requires highly skilled operators. May be overly complex for routine QC if not necessary. | Characterization of unknown impurities, and when very low detection limits are required. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material. | Cost-effective and allows for the simultaneous analysis of multiple samples. Can be used as a limit test. | Lower resolution and sensitivity compared to HPLC. Quantification can be less precise. | Screening purposes or as a complementary technique. |
| UV-Visible Spectrophotometry | Measures the absorption of light by the sample. | Simple, rapid, and inexpensive. | Lacks specificity; cannot distinguish between Rupatadine and its impurities if their absorption spectra overlap significantly. Not suitable for quantification of individual impurities in a mixture. | Assay of the bulk drug where impurity levels are known to be very low and do not interfere. |
In-Depth Validation of a Stability-Indicating RP-HPLC Method for this compound
The following section details the experimental protocol and rationale for validating a stability-indicating RP-HPLC method, the gold standard for this application.
Experimental Workflow: A Step-by-Step Protocol
The validation of the analytical method for this compound follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Sources
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rupatadine Impurity 19 | C26H26ClN3O | CID 175673276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. journals.umt.edu.pk [journals.umt.edu.pk]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. tga.gov.au [tga.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Summary Basis of Decision for Rupall (Formerly Rupatadine) - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
Technical Comparison: Rupatadine Impurity 13 vs. The Desloratadine Impurity Matrix
This guide provides a technical comparison between Rupatadine Impurity 13 and the broader Desloratadine impurity profile . It is designed for analytical scientists and formulation researchers requiring precise control strategies for Rupatadine Fumarate drug substances.
Executive Summary
Rupatadine is structurally a Desloratadine backbone functionalized with a 5-methyl-3-pyridinyl side chain. Consequently, its impurity profile is a "superset" containing both intrinsic Desloratadine degradants and unique Rupatadine-specific impurities.
-
The Desloratadine Profile represents the "baseline" degradation matrix (primarily oxidative and hydrolytic cleavage).
-
This compound (CAS 732962-71-9) is a distinct, likely process-related impurity characterized by a specific molecular formula (
) that suggests a carboxylate/ester modification of the Rupatadine structure.
Key Distinction: While Desloratadine impurities indicate instability (cleavage), Impurity 13 often indicates synthetic process deviations or specific oxidative pathways retaining the full scaffold.
Structural & Mechanistic Context
The Parent: Rupatadine Fumarate
Rupatadine acts as both a histamine H1-receptor antagonist and a platelet-activating factor (PAF) antagonist.[1][2]
-
Chemical Name: 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate.[1]
-
Metabolic Link: Rupatadine metabolizes into Desloratadine.[2] Therefore, Desloratadine is both a metabolite and a degradation product .
The Baseline: Desloratadine Impurity Profile
Desloratadine (DES) impurities are well-characterized in pharmacopeial monographs (EP/USP). They typically arise from the tricyclic ring system's reactivity.
| Impurity Name | Common ID | Mechanism | Risk Factor |
| Desloratadine | Impurity A (in Rupatadine) | Hydrolysis of Rupatadine side chain | Major Degradant |
| 11-Fluoro Dihydrodesloratadine | Desloratadine Impurity A | Halogen exchange (Synthesis) | Process Impurity |
| Desloratadine N-Oxide | -- | Oxidation of Pyridine Nitrogen | Oxidative Stress |
| Loratadine | Impurity C | Precursor (Ethyl ester) | Unreacted Intermediate |
The Outlier: this compound
Unlike the cleavage products, Impurity 13 retains the Rupatadine skeleton but exhibits a modified oxidation state.
-
Molecular Formula:
[3][4] -
Structural Inference:
-
Rupatadine Formula:
(MW 415.96) -
Difference:
(Mass shift +44 Da) -
Likely Identity: Methyl 5-[(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl]nicotinate (Methyl ester derivative).
-
Formation: This likely arises during synthesis if the 5-methyl group on the pyridine ring is oxidized to a carboxylic acid and subsequently esterified (e.g., in methanolic solvents), or from the use of a carbomethoxy-substituted starting material.
-
Comparative Analytical Behavior
The separation of Impurity 13 from the Desloratadine matrix is challenging due to the hydrophobicity of the tricyclic core.
Chromatographic Resolution
-
Desloratadine & its Impurities: Elute early (more polar, lacking the lutidinyl side chain).
-
Rupatadine: Elutes late (highly hydrophobic).
-
Impurity 13: Elutes close to Rupatadine .[6][8] The addition of oxygen (
) increases polarity slightly, but the carbon count ( ) maintains high lipophilicity. It typically elutes just before or after the main Rupatadine peak, requiring gradient optimization.
Physicochemical Comparison Table
| Feature | Desloratadine Impurities | This compound |
| Origin | Hydrolytic Degradation / Precursor | Synthetic Side-Reaction / Oxidation |
| Detection ( | 280 nm (Tricyclic core) | 245-265 nm (Pyridine side chain influence) |
| Polarity | High (Elutes early) | Low (Elutes late) |
| Control Strategy | Control moisture/pH (Hydrolysis) | Control Oxidative conditions & Solvents |
| Critical Pair | Desloratadine vs. Rupatadine | Impurity 13 vs. Rupatadine |
Experimental Protocols
Validated Stability-Indicating HPLC Method
This protocol is designed to separate the "Early Eluting" Desloratadine matrix from the "Late Eluting" Rupatadine and Impurity 13.
System Parameters:
-
Column: Hypersil BDS C18 or Waters XBridge C18 (
mm, ). -
Detector: PDA at 245 nm (compromise for both species).
-
Column Temp:
.
Mobile Phase:
-
Solvent A: Phosphate Buffer (pH 3.0 - 4.4). Note: Lower pH suppresses silanol activity for the basic nitrogens.
-
Solvent B: Acetonitrile : Methanol (50:50).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Focus |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibrations |
| 5.0 | 80 | 20 | Desloratadine Elution |
| 20.0 | 20 | 80 | Ramp to hydrophobic |
| 30.0 | 20 | 80 | Rupatadine & Imp 13 Elution |
| 35.0 | 80 | 20 | Re-equilibration |
Protocol Steps:
-
Standard Prep: Dissolve Rupatadine Fumarate and Desloratadine reference standards in Mobile Phase (50:50).
-
Spiking: Spike the solution with Impurity 13 (if available) or subject Rupatadine to oxidative stress (
, 2 hours) to generate N-oxides and carboxylates. -
Injection: Inject
. -
Suitability Criteria: Resolution (
) between Desloratadine and Rupatadine . Resolution between Rupatadine and Impurity 13 (or nearest peak) .
Stress Testing for Identification
To distinguish Impurity 13 from Desloratadine degradants:
-
Acid Hydrolysis (0.1 N HCl, 60°C): Will increase Desloratadine levels significantly. Impurity 13 should remain relatively stable or hydrolyze to the carboxylic acid form (shifting retention time).
-
Oxidation (
): Will increase N-Oxide levels. If Impurity 13 increases, it confirms an oxidative pathway origin.
Visualizing the Impurity Landscape
The following diagram illustrates the divergence between the Desloratadine degradation pathway and the formation of Impurity 13.
Caption: Divergent pathways showing Desloratadine as a hydrolytic degradant vs. Impurity 13 as a synthetic/oxidative derivative.
References
-
National Center for Biotechnology Information (NCBI). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. Available at: [Link]
-
Clinivex. this compound (CAS 732962-71-9) Reference Standard Data. Available at: [Link]
-
Pharmaffiliates. Desloratadine Impurity Profile and Reference Standards. Available at: [Link]
-
Scholars Research Library. New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control Chemicals (QCC) [qcchemical.com]
- 4. Quality Control Chemicals (QCC) [qcchemical.com]
- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Quality Control Chemicals (QCC) [qcchemical.com]
- 8. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. researchgate.net [researchgate.net]
Technical Comparison: Rupatadine N-oxide vs. Impurity 13
This guide provides an in-depth technical comparison between Rupatadine N-oxide (a primary oxidative degradation product) and Impurity 13 (a specific process-related impurity, identified as the methyl ester analogue). It addresses the structural, mechanistic, and analytical distinctions critical for researchers in analytical method development and quality control.
Content Type: Scientific Comparison Guide Subject: Impurity Profiling & Structural Characterization of Rupatadine Fumarate Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals
Executive Summary
In the development of Rupatadine Fumarate, distinguishing between oxidative degradants and process-related impurities is critical for establishing stability-indicating methods.
-
Rupatadine N-oxide is the principal degradation product formed under oxidative stress (peroxide conditions). It is a metabolite and a stability marker.
-
Impurity 13 (CAS 732962-71-9) is a process-related impurity arising from starting material contamination. Structurally, it represents the methoxycarbonyl (methyl ester) analogue of Rupatadine, where the 5-methyl group on the pyridine ring is replaced by a methyl ester group.
Chemical Identity & Structural Analysis[1][2][3][4]
The fundamental difference lies in their origin and atomic composition. The N-oxide involves the addition of a single oxygen atom to a nitrogen center, while Impurity 13 involves a functional group modification (Methyl
| Feature | Rupatadine N-oxide | Impurity 13 |
| Chemical Name | Rupatadine Pyridine N-oxide (or Piperidine N-oxide*) | Methyl 5-((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)nicotinate |
| CAS Number | 1704730-21-1 (Pyridine N-oxide) | 732962-71-9 |
| Molecular Formula | ||
| Molecular Weight | 431.96 g/mol (+16 Da vs API) | 459.97 g/mol (+44 Da vs API) |
| Structural Change | Oxidation of Nitrogen ( | Substitution ( |
| Classification | Degradation Product / Metabolite | Process Impurity (Starting Material Related) |
*Note: While both Pyridine and Piperidine N-oxides can form, the Pyridine N-oxide is the predominant oxidative impurity cited in stability studies.
Mechanistic Pathways (Origin)
Understanding the causality of formation is essential for control strategies.
3.1 Rupatadine N-oxide Formation (Oxidative Degradation)
This impurity forms when Rupatadine is exposed to oxidative stress (e.g.,
3.2 Impurity 13 Formation (Synthesis Carryover)
Impurity 13 is not a degradation product but a "passenger" impurity. It originates from the use of 3-(chloromethyl)-5-methylpyridine as a starting material. If this reagent contains Methyl 5-(chloromethyl)nicotinate (a common byproduct in the synthesis of pyridine derivatives), the impurity reacts with Desloratadine in the final coupling step, creating Impurity 13.
Visualization of Pathways:
Caption: Figure 1. Divergent pathways showing the oxidative formation of N-oxide vs. the synthetic carryover of Impurity 13.
Analytical Comparison & Detection Protocols
To reliably distinguish these entities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is required.
4.1 Mass Spectrometry (LC-MS)
The mass shift is the definitive identifier.
-
Rupatadine:
-
N-oxide:
(Delta +16). Fragmentation often shows loss of oxygen (-16). -
Impurity 13:
(Delta +44). Fragmentation shows loss of methoxy group (-31) or carboxyl group (-59).
4.2 Chromatographic Behavior (RP-HPLC)
-
N-oxide: Due to the high polarity of the
bond, the N-oxide typically elutes earlier (lower RRT) than the parent Rupatadine peak in reverse-phase C18 systems. -
Impurity 13: The methyl ester group is polar but adds molecular bulk. It generally elutes close to or slightly later than Rupatadine, depending on the specific pH of the mobile phase.
Experimental Protocol: Differentiation Workflow
-
Sample Preparation: Dissolve 10 mg of Rupatadine Fumarate sample in 10 mL of Methanol.
-
Oxidative Stress (Validation Step):
-
Aliquot 1 mL of sample. Add 0.1 mL of 30%
. -
Heat at 60°C for 30 minutes.
-
Analyze via HPLC. The new peak appearing at RRT ~0.8-0.9 is the N-oxide .
-
-
Spiking Study (Validation Step):
-
Spike the sample with authentic Impurity 13 standard (CAS 732962-71-9).
-
Observe the peak at RRT ~1.0-1.1 (distinct from the oxidative peak).
-
-
LC-MS Confirmation:
-
Extract ion chromatograms (XIC) for m/z 432.2 (N-oxide) and m/z 460.2 (Impurity 13).
-
Toxicology & Significance[1]
-
Rupatadine N-oxide: As a major metabolite formed in the liver, it is generally considered less toxicologically concerning than novel process impurities, provided it is qualified in safety studies. It is non-genotoxic.
-
Impurity 13: As a structural analogue with a reactive ester functionality, it must be controlled strictly according to ICH Q3A/Q3B guidelines. It is not a human metabolite and represents a "foreign" structure in the drug profile.
References
A Comparative Guide to System Suitability Criteria for Rupatadine Impurity Testing
This guide provides an in-depth technical comparison of system suitability criteria for the analysis of impurities in Rupatadine, a second-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical system.
Introduction: The Critical Role of Impurity Profiling for Rupatadine
Rupatadine is a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors, widely used in the treatment of allergic rhinitis and urticaria.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or final dosage form, even in minute quantities, can significantly impact the safety and efficacy of the drug. Therefore, rigorous analytical testing to detect and quantify these impurities is a cornerstone of quality control in pharmaceutical manufacturing.
A stability-indicating analytical method is crucial for separating the active ingredient from its potential degradation products and process-related impurities.[3] System Suitability Testing (SST) is an indispensable component of such analytical methods, providing the necessary assurance that the chromatographic system is performing adequately for its intended purpose.[4][5]
While Rupatadine Fumarate is not currently official in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), it is included in the Indian Pharmacopoeia (IP) 2022.[6][7] This guide will compare the available analytical methods and their associated system suitability criteria, with a focus on providing a practical framework for selecting and validating a suitable impurity testing method.
The Foundation of Reliable Analysis: Understanding System Suitability Parameters
System suitability tests are a series of checks to ensure that the analytical instrumentation and methodology are capable of producing accurate and precise results. The key parameters, as recommended by the International Council for Harmonisation (ICH) and various pharmacopoeias, are outlined below.[4]
Caption: Core system suitability parameters and their scientific rationale.
Comparative Analysis of Analytical Methods for Rupatadine Impurity Testing
This section compares a method detailed in the Indian Pharmacopoeia 2022 with two alternative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods published in peer-reviewed scientific journals.
Pharmacopoeial Method: Indian Pharmacopoeia (IP) 2022
The Indian Pharmacopoeia provides an official method for the analysis of Rupatadine Fumarate tablets. While the complete monograph with specific system suitability criteria is not publicly available in its entirety, a review of the IP 2022 indicates the following chromatographic conditions.[2]
Experimental Protocol: Indian Pharmacopoeia (IP) 2022 Method
-
Mobile Phase: A mixture of a buffer at pH 2.8, acetonitrile, and methanol in the ratio of 30:30:40 (v/v/v).[2]
-
Column: A 25 cm x 4.6 mm column with a 5 µm particle size.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
Without access to the specific system suitability limits from the monograph, a direct comparison is challenging. However, general acceptance criteria from the IP and ICH for related substances testing would apply, typically including requirements for resolution, peak symmetry, and precision.
Alternative Method 1: High-Resolution RP-HPLC Method
A stability-indicating RP-HPLC method for the determination of Rupatadine and its degradation products has been developed and validated according to ICH guidelines.[3] This method demonstrates excellent separation of known and unknown impurities.
Experimental Protocol: High-Resolution RP-HPLC Method
-
Mobile Phase: A gradient mixture of acetate buffer (pH 6.0) and methanol.[3]
-
Column: Hypersil BDS (150 x 4.6 mm, 5 µm).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 264 nm.[3]
-
Column Temperature: 50°C.[3]
Alternative Method 2: Isocratic RP-HPLC Method
Another validated RP-HPLC method offers a simpler isocratic approach for the routine quality control analysis of Rupatadine Fumarate.[8]
Experimental Protocol: Isocratic RP-HPLC Method
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 40:50:10 (v/v/v).[8]
-
Column: C18 column (250 x 4.6 mm, 5 µm).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 244 nm.[8]
-
Column Temperature: Ambient.[8]
Head-to-Head Comparison of System Suitability Criteria
The following table provides a comparative summary of the system suitability criteria from the two alternative methods. The IP 2022 method is included for its chromatographic conditions, with typical ICH-based acceptance criteria provided for illustrative purposes.
| Parameter | Indian Pharmacopoeia (IP) 2022 Method (Illustrative Criteria) | High-Resolution RP-HPLC Method | Isocratic RP-HPLC Method |
| Resolution (Rs) | > 2.0 between critical pairs | > 7.0 between Impurity B and Rupatadine | Not specified |
| Tailing Factor (Tf) | ≤ 2.0 | ≤ 2.0 for Rupatadine | 0.09 |
| Theoretical Plates (N) | > 2000 | > 8000 | 5780 |
| Repeatability (%RSD) | ≤ 2.0% for standard injections | < 1.0% for Rupatadine peak area | Not specified |
Analysis of the Comparison:
-
The High-Resolution RP-HPLC Method sets a very high standard for resolution, which is particularly beneficial for complex impurity profiles where critical pairs may be present.[3] The high theoretical plate count further underscores its efficiency.
-
The Isocratic RP-HPLC Method provides a very low tailing factor, indicating excellent peak symmetry, which is advantageous for accurate peak integration.[8] While the theoretical plates are lower than the high-resolution method, they are still well within acceptable limits for routine analysis.
-
The Indian Pharmacopoeia method , based on its chromatographic conditions, is likely to provide robust and reliable results, and its system suitability criteria would be expected to align with general pharmacopoeial standards ensuring adequate resolution and precision.
Workflow for System Suitability Testing in Rupatadine Impurity Analysis
The following diagram illustrates a typical workflow for conducting system suitability testing before proceeding with the analysis of Rupatadine samples for impurities.
Caption: Workflow for System Suitability Testing of Rupatadine.
Conclusion and Recommendations
The selection of an appropriate analytical method and stringent adherence to system suitability criteria are paramount for the reliable determination of impurities in Rupatadine. While the Indian Pharmacopoeia provides an official method, the lack of publicly accessible, detailed system suitability criteria necessitates a reliance on well-validated methods from the scientific literature.
The High-Resolution RP-HPLC Method is recommended for development and validation activities where the comprehensive separation of all potential impurities is critical. For routine quality control environments, the Isocratic RP-HPLC Method offers a simpler, yet robust, alternative.
Ultimately, the choice of method should be guided by the specific analytical needs, the complexity of the sample matrix, and the regulatory requirements of the target market. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data for the quality control of Rupatadine.
References
- Mullol, J., Bousquet, J., Bachert, C., Canonica, W. G., Gimenez-Arnau, A., Kowalski, M. L., ... & Picado, C. (2008). Rupatadine in allergic rhinitis and chronic urticaria. Allergy, 63(Suppl. 87), 5-28.
- Potter, P. C., & Kapp, A. (2007). Rupatadine in the treatment of chronic idiopathic urticaria: a double‐blind, randomized, placebo‐controlled multicentre study. Allergy, 62(5), 539-546.
- Choudekar, R. L., Mahajan, M. P., & Sawant, S. D. (2012). Validated RP-HPLC method for the estimation of Rupatadine fumarate in bulk and tablet dosage form. Der Pharma Chemica, 4(3), 1047-1053.
- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharmacia Lettre, 8(14), 66-72.
- Indian Pharmacopoeia Commission. (2022). Indian Pharmacopoeia 2022. Indian Pharmacopoeia Commission.
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a stability-indicating RP-HPLC method for the determination of rupatadine and its degradation products in solid oral dosage form. Scientia pharmaceutica, 80(4), 889–902. [Link]
- Nogueira, D. R., d'Avila, F. B., Rolim, C. M., & Dalmora, S. L. (2007). Development and validation of a stability-indicating LC method for the determination of rupatadine in pharmaceutical formulations.
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Harmonised Tripartite Guideline. (2022). Analytical Procedure Development Q14.
- Health Canada. (2023). Product Monograph including Patient Medication Information - RUPALL. Retrieved from a relevant Canadian government source.
- H, M. I. (2024). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. International Journal of Pharmaceutical Sciences, 2(11), 15-26.
- BenchChem. (n.d.).
- UMT Journals. (2025).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). RUPATADINE FOR SYSTEM SUITABILITY CRS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.).
Sources
- 1. labriva.com [labriva.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scribd.com [scribd.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Navigating ICH Q3A/Q3B Compliance: A Technical Guide to Controlling Rupatadine Impurity 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the regulatory landscape governing impurities in the antihistamine Rupatadine, with a specific focus on Rupatadine Impurity 13. We will dissect the International Council for Harmonisation (ICH) Q3A and Q3B guidelines to establish precise limits and explore the analytical methodologies required for robust detection and quantification. This document is designed to bridge regulatory requirements with practical laboratory application, ensuring drug safety and quality.
The Imperative of Impurity Profiling in Rupatadine Development
Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action by antagonizing both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] It is primarily indicated for the symptomatic treatment of allergic rhinitis and chronic urticaria.[4][5] The chemical structure of Rupatadine is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[6][7]cyclohepta[1,2-b]pyridine.[3][8]
Like any chemically synthesized active pharmaceutical ingredient (API), the manufacturing process and subsequent storage of Rupatadine can lead to the formation of impurities.[1] These impurities can arise from starting materials, by-products of synthesis, intermediates, or degradation of the drug substance itself.[9] The presence of such impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring are not just best practices but a regulatory necessity.
This compound, identified by CAS number 732962-71-9 and a molecular formula of C₂₇H₂₆ClN₃O₂, is one such related substance that requires careful management.[10] Understanding and adhering to the limits set by regulatory bodies is paramount for any professional in drug development.
Decoding ICH Q3A/Q3B: Establishing Impurity Thresholds for Rupatadine
The primary regulatory framework for controlling impurities in new drug substances and new drug products is provided by the ICH Q3A(R2) and Q3B(R2) guidelines, respectively.[7][11] These guidelines establish a trio of thresholds that dictate the course of action for any given impurity based on the Maximum Daily Dose (MDD) of the drug.
The standard recommended dose for Rupatadine is 10 mg once daily.[4][12][13] This MDD is the critical value used to determine the applicable thresholds.
Key Impurity Thresholds:
-
Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. This ensures transparency and routine monitoring.[9][11][14]
-
Identification Threshold : The level above which an impurity's structure must be elucidated. This is a crucial step in understanding its potential biological activity.[9][11][14]
-
Qualification Threshold : The level above which an impurity must be assessed for its biological safety through toxicological studies.[9][11][14]
The following diagram illustrates the decision-making process for managing an impurity based on these ICH thresholds.
Caption: ICH Q3A/Q3B impurity management decision workflow.
Based on Rupatadine's 10 mg MDD, the specific thresholds from the ICH Q3B(R2) guideline are summarized below.
| Threshold Type | ICH Q3B(R2) Limit (for MDD ≤ 10 mg) | Calculated Daily Intake |
| Reporting | 0.10% | 10 µg |
| Identification | 0.20% | 20 µg |
| Qualification | 0.20% | 20 µg |
| Table 1: ICH Q3B(R2) impurity thresholds applicable to Rupatadine. |
Therefore, for this compound, any batch containing this impurity at a level greater than 0.10% must have it reported. If the level exceeds 0.20%, its chemical structure must be confirmed, and its safety profile must be established through appropriate toxicological assessments.
Analytical Strategies for this compound
A robust, validated, and stability-indicating analytical method is the cornerstone of effective impurity control. For Rupatadine and its related compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and effective technique.[12][15][16][17]
Comparison of Published RP-HPLC Methods
Several RP-HPLC methods have been developed for the analysis of Rupatadine and its impurities. The choice of method depends on factors like desired resolution, run time, and compatibility with mass spectrometry (LC-MS) for identification purposes. The causality behind these choices often relates to the polarity of the analytes and the need to separate structurally similar compounds. For instance, a buffered mobile phase is often used to control the ionization state of the basic nitrogen atoms in Rupatadine and its impurities, thereby ensuring consistent retention times and peak shapes.
| Parameter | Method 1 (Reference[12]) | Method 2 (Reference[15]) |
| Column | Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02M KH₂PO₄ (pH 3.0) B: Acetonitrile | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient/Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 265 nm | 240 nm |
| Run Time | ~15 min | Not specified |
| Table 2: Comparison of selected RP-HPLC methods for Rupatadine impurity analysis. |
Recommended Experimental Protocol: Stability-Indicating RP-HPLC
This protocol represents a synthesized, self-validating methodology for the quantification of this compound, grounded in established practices.
1. Preparation of Solutions:
- Diluent: A mixture of water and acetonitrile (50:50 v/v) is chosen for its ability to readily dissolve Rupatadine fumarate and its impurities.
- Mobile Phase A: Prepare a 20mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. This acidic pH suppresses the silanol activity on the column and ensures Rupatadine and its impurities are in a consistent protonated state.
- Mobile Phase B: HPLC-grade acetonitrile.
- Standard Solution: Accurately weigh and dissolve Rupatadine reference standard and a certified standard of this compound in the diluent to achieve a known final concentration (e.g., 1.0 µg/mL for the impurity).
- Sample Solution: Accurately weigh and dissolve the Rupatadine drug substance or product sample in the diluent to a nominal concentration of 1.0 mg/mL of Rupatadine.
2. Chromatographic Conditions:
- Instrument: HPLC system with a UV or DAD detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V). A longer column is selected to maximize the resolution between closely eluting impurities.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- Detection Wavelength: 265 nm. This wavelength provides a good response for both Rupatadine and its known impurities.
- Flow Rate: 1.0 mL/min.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 15 | 40 | 60 | | 25 | 30 | 70 | | 28 | 70 | 30 | | 35 | 70 | 30 |
3. System Suitability:
- Before sample analysis, inject the standard solution (or a system suitability solution containing Rupatadine and key impurities) five times.
- The relative standard deviation (RSD) for the peak area of Rupatadine and Impurity 13 should be ≤ 2.0%.
- The resolution between Rupatadine and the nearest eluting impurity peak should be ≥ 2.0. This is a self-validating step to ensure the system can adequately separate the components of interest.
4. Analysis and Calculation:
- Inject the sample solution.
- Calculate the percentage of this compound using the following formula, assuming the response factor is 1.0. If not, the relative response factor must be applied.
The following diagram outlines this analytical workflow.
Caption: RP-HPLC workflow for Rupatadine impurity analysis.
Final Decision Logic: From Analysis to Action
The entire process, from sample analysis to regulatory compliance, follows a clear logical path. The analytical data provides the quantitative foundation upon which regulatory decisions are made.
Caption: Logic flow from analytical result to regulatory action.
By integrating robust analytical science with a thorough understanding of the ICH Q3A/Q3B guidelines, drug development professionals can confidently manage impurities like this compound, ensuring the delivery of safe, effective, and compliant pharmaceutical products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Veeprho. (n.d.). Rupatadine Impurities and Related Compound. Retrieved from [Link]
-
Slideshare. (n.d.). Impurities in drug substance (ich q3 a). Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q3B (R2):Impurities in new drug products. Retrieved from [Link]
-
Pharma Specialists. (2025). Explanation of Impurity Thresholds and Fixing Limits. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rupatadine. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Retrieved from [Link]
-
Wikipedia. (n.d.). Rupatadine. Retrieved from [Link]
-
ResearchGate. (2022). Rupatadine A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved from [Link]
-
TSI Journals. (n.d.). Spectral characterization of rupatadine fumarate and its potential impurities. Retrieved from [Link]
-
UMT Journals. (n.d.). Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Pharmascience. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-RUPATADINE. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rupatadine Fumarate - Impurity A. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. tga.gov.au [tga.gov.au]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. lejan-team.com [lejan-team.com]
- 7. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 8. Rupatadine - Wikipedia [en.wikipedia.org]
- 9. jpionline.org [jpionline.org]
- 10. theclinivex.com [theclinivex.com]
- 11. Explanation of Impurity Thresholds and Fixing Limits [pharmaspecialists.com]
- 12. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.umt.edu.pk [journals.umt.edu.pk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
